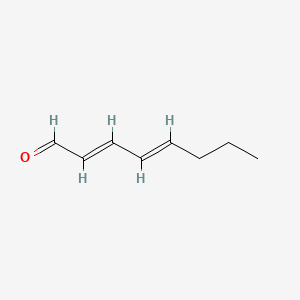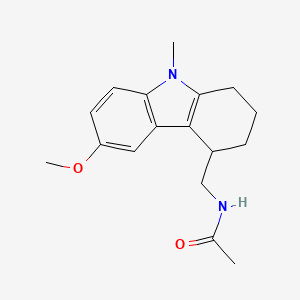
β-シトステロールアセテート
概要
説明
シトステリルアセテート、別名β-シトステロールアセテートは、β-シトステロールから誘導されたステロールエステルです。果物、野菜、ナッツ、種子など、さまざまな植物源に自然に存在する化合物です。シトステリルアセテートは、その潜在的な健康上の利点で知られており、抗炎症、抗酸化、コレステロール低下作用のため、栄養補助食品や医薬品によく使用されます .
2. 製法
合成経路および反応条件: シトステリルアセテートは、β-シトステロールのアセチル化によって合成できます。このプロセスでは、通常、β-シトステロールと無水酢酸をピリジンまたは硫酸などの触媒の存在下で反応させます。この反応は還流条件下で行われ、生成物は再結晶によって精製されます .
工業生産方法: 工業的には、シトステリルアセテートは、植物源からβ-シトステロールを抽出し、その後アセチル化することによって製造されます。抽出プロセスには、溶媒抽出が含まれ、植物材料をヘキサンやエタノールなどの溶媒で処理してβ-シトステロールを分離します。分離されたβ-シトステロールは、その後、無水酢酸と触媒を使用してアセチル化されます。最終生成物は、蒸留またはクロマトグラフィーによって精製されます .
科学的研究の応用
Sitosteryl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives and as a standard in analytical chemistry for the identification and quantification of sterols.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cholesterol-lowering properties. It is also studied for its potential role in cancer prevention and treatment.
Industry: Used in the formulation of dietary supplements, functional foods, and cosmetics due to its beneficial health effects.
作用機序
シトステリルアセテートは、さまざまな分子標的と経路を通じてその効果を発揮します。
コレステロール代謝: 腸でのコレステロールの吸収を阻害し、血中コレステロール値を低下させます。
抗炎症効果: プロ炎症性サイトカインや酵素の産生を阻害することにより、炎症経路を調節します。
抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素の活性を高め、細胞を酸化損傷から保護します。
6. 類似の化合物との比較
シトステリルアセテートは、以下のような他のステロールエステルに似ています。
カンペステリルアセテート: コレステロール低下作用と抗炎症作用が類似した別のステロールエステルです。
スティグマステリルアセテート: 抗酸化と抗炎症作用で知られています。
エルゴステリルアセテート: 骨の健康と免疫機能における潜在的な役割について研究されています。
ユニークさ: シトステリルアセテートは、植物源に豊富に存在し、その健康上の利点が十分に実証されているため、ユニークです。コレステロール値を低下させる能力、および抗炎症作用と抗酸化作用は、研究と産業の両方において貴重な化合物となっています。
準備方法
Synthetic Routes and Reaction Conditions: Sitosteryl acetate can be synthesized through the acetylation of β-sitosterol. The process typically involves the reaction of β-sitosterol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, sitosteryl acetate is produced by extracting β-sitosterol from plant sources, followed by its acetylation. The extraction process involves solvent extraction, where plant materials are treated with solvents like hexane or ethanol to isolate β-sitosterol. The isolated β-sitosterol is then subjected to acetylation using acetic anhydride and a catalyst. The final product is purified through distillation or chromatography .
化学反応の分析
反応の種類: シトステリルアセテートは、次のようなさまざまな化学反応を起こします。
酸化: シトステリルアセテートは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、シトステロールケトンに酸化することができます。
還元: シトステリルアセテートの還元では、水素化リチウムアルミニウムなどの還元剤を使用してシトステロールを生成できます。
置換: シトステリルアセテートは、アセテート基がヒドロキシル基やアミノ基などの他の官能基に置換される置換反応を起こすことができます.
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤を無水条件下で使用します。
置換: ヒドロキシルアミン、ヒドラジン、アミンなどのさまざまな求核剤を穏やかな条件から中等度の条件下で使用します。
主な生成物:
酸化: シトステロールケトン。
還元: シトステロール。
置換: さまざまな官能基を持つシトステロール誘導体。
4. 科学研究における用途
シトステリルアセテートは、科学研究において幅広い用途を持ち、以下が含まれます。
化学: その他のステロール誘導体の合成における前駆体として、およびステロールの同定と定量のための分析化学における標準物質として使用されます。
生物学: 細胞膜の構造と機能における役割、および細胞シグナル伝達経路への影響について研究されています。
医学: 抗炎症、抗酸化、コレステロール低下作用などの潜在的な治療効果について研究されています。また、がん予防や治療における潜在的な役割についても研究されています。
産業: その有益な健康効果により、栄養補助食品、機能性食品、化粧品の製剤に使用されています。
類似化合物との比較
Sitosteryl acetate is similar to other sterol esters, such as:
Campesteryl Acetate: Another sterol ester with similar cholesterol-lowering and anti-inflammatory properties.
Stigmasteryl Acetate: Known for its antioxidant and anti-inflammatory effects.
Ergosteryl Acetate: Studied for its potential role in bone health and immune function.
Uniqueness: Sitosteryl acetate is unique due to its high abundance in plant sources and its well-documented health benefits. Its ability to lower cholesterol levels and its anti-inflammatory and antioxidant properties make it a valuable compound in both research and industry.
特性
IUPAC Name |
[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOIPCULUXTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
915-05-9 | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | beta-Sitosterol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which natural sources has β-sitosterol acetate been isolated?
A1: β-Sitosterol acetate has been found in various plant species. Research highlights its presence in the stem bark of Salix tetrasperma Roxb. (Salicaceae) [], the stems of Alyxia sinensis [], and the leaves of Manglietia glauca [].
Q2: What is the chemical structure and formula of β-sitosterol acetate?
A2: β-Sitosterol acetate is a sterol ester. While the provided abstracts don't explicitly state the molecular formula and weight, they confirm its identification through spectroscopic analyses including MS, 1D NMR (¹H and ¹³C), and 2D NMR (H-H COSY, HSQC, and HMBC) [, , ]. These techniques are standard for elucidating the structure of organic compounds.
Q3: What biological activities have been associated with β-sitosterol acetate?
A3: While β-sitosterol acetate itself wasn't specifically tested, the methanolic extract of Salix tetrasperma Roxb., from which β-sitosterol acetate was isolated, displayed significant anti-inflammatory activity in a rat hind paw oedema model []. This suggests that β-sitosterol acetate, along with other constituents, might contribute to this observed effect.
Q4: What analytical techniques are employed to identify and quantify β-sitosterol acetate in natural extracts?
A4: Gas chromatography-mass spectrometry (GC/MS) is a key technique used to identify and quantify β-sitosterol acetate in complex mixtures extracted from plants like Manglietia glauca leaves and Notopterygium incisum roots [, ]. This technique allows for separation of different compounds within the extract followed by their identification and quantification based on their mass spectral fingerprints.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)









